L-Céfadroxil

Vue d'ensemble

Description

Cefadroxil anhydrous, L- is a broad-spectrum antibiotic of the cephalosporin type, effective in Gram-positive and Gram-negative bacterial infections . It is a bactericidal antibiotic .

Synthesis Analysis

Cefadroxil is a drug that has bactericidal activity and a broad spectrum of action . Quantitative analyses about cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control, which ensures the product’s characteristics and patients’ safety .Molecular Structure Analysis

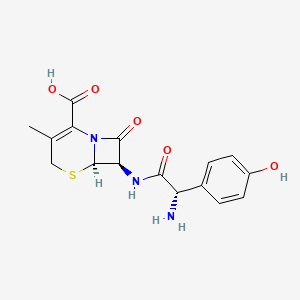

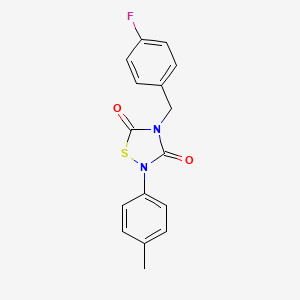

The molecular formula of Cefadroxil anhydrous, L- is C16H17N3O5S . Its exact mass is 363.09 and its molecular weight is 363.380 . The IUPAC name is (6R,7R)-7-[[ (2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis

Cefadroxil is a semisynthetic antibiotic with a broad antibacterial spectrum . It is essential to conduct quantitative analyses about cefadroxil for understanding its bioavailability, bioequivalence, and therapeutic control .Physical And Chemical Properties Analysis

Cefadroxil anhydrous, L- is a white to yellowish-white crystalline powder . It is soluble in water and it is acid-stable .Applications De Recherche Scientifique

Films biopolymères

L-Céfadroxil a été utilisé dans le développement de films biopolymères à base de base de Schiff de chitosane-furfural . Ces films ont été préparés en faisant réagir du chitosane avec du furfural en présence d'acide acétique et d'acide perchlorique . Les films ont démontré des activités antibactériennes allant de bonnes à modérées contre des bactéries gram-positives et gram-négatives sélectives .

Gel antibactérien topique

this compound a été chargé dans des nanoparticules lipidiques solides pour développer un gel antibactérien topique . Ce gel a montré des résultats prometteurs dans les études in vivo sur la cicatrisation des plaies et l'épithélialisation . Le gel s'est avéré stable, compatible avec la peau et étalable avec une libération soutenue du médicament .

Traitement des infections

this compound, une céphalosporine de première génération, a été couramment utilisé dans le traitement de différents types d'infections, notamment les infections urinaires, cutanées et respiratoires . Malgré sa faible lipophilie, le Céfadroxil présente une biodisponibilité élevée .

Mécanisme D'action

Target of Action

L-Cefadroxil, a first-generation cephalosporin antibiotic, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

L-Cefadroxil exhibits its antibacterial activity by binding to these PBPs, which results in the inhibition of the third and last stage of bacterial cell wall synthesis . This disruption in the cell wall synthesis process leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that L-Cefadroxil may interfere with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by L-Cefadroxil is the bacterial cell wall synthesis pathway. By inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, L-Cefadroxil prevents the proper formation of the cell wall, leading to bacterial cell lysis .

Pharmacokinetics

L-Cefadroxil is known for its rapid and well absorption from the gastrointestinal tract . It has a distribution volume (Vd) of 0.31 L/kg . The drug is primarily excreted in urine, with over 90% of the drug excreted as unchanged within 24 hours . The time to peak serum concentration is within 70 to 90 minutes . L-Cefadroxil has a half-life elimination of 1 to 2 hours, and this extends to 20 to 24 hours in renal failure . It has a protein binding of 20% .

Result of Action

The primary result of L-Cefadroxil’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, such as urinary tract infections, skin and skin structure infections, pharyngitis, and tonsillitis .

Action Environment

The action of L-Cefadroxil can be influenced by various environmental factors. Furthermore, the drug’s efficacy can be influenced by the specific strain of bacteria, as different strains may have varying levels of susceptibility to L-Cefadroxil .

Safety and Hazards

Orientations Futures

Cefadroxil is a new semisynthetic cephalosporin with a broad antibacterial spectrum and a high chemotherapeutic potential when administered orally . Many studies have established the efficacy of the administration of once- or twice-daily cefadroxil in the management of infections in the respiratory tract, urinary tract, skin and soft tissues, and bones and joints .

Analyse Biochimique

Biochemical Properties

L-Cefadroxil, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis by L-Cefadroxil leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Cellular Effects

L-Cefadroxil exerts its effects on various types of cells, primarily bacterial cells. By inhibiting cell wall synthesis, L-Cefadroxil causes bacterial cell lysis, effectively killing the bacteria . This makes L-Cefadroxil effective in treating bacterial infections .

Molecular Mechanism

The molecular mechanism of action of L-Cefadroxil involves binding to PBPs within the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . It is possible that L-Cefadroxil interferes with an autolysin inhibitor, further promoting cell lysis .

Temporal Effects in Laboratory Settings

The effects of L-Cefadroxil in laboratory settings are time-dependent. The antibiotic is effective against bacteria over a period of time, with its effects diminishing as the drug is metabolized and excreted

Dosage Effects in Animal Models

The effects of L-Cefadroxil in animal models vary with dosage At therapeutic doses, L-Cefadroxil is effective in treating bacterial infections At high doses, adverse effects may occur

Metabolic Pathways

L-Cefadroxil is minimally metabolized in the body and is excreted primarily by the kidney, with over 90% of the administered dose being recovered in the urine intact within 24 hours

Transport and Distribution

Transporters play an important role in the distribution of L-Cefadroxil within cells and tissues . The uptake of L-Cefadroxil in brain cells involves both the influx transporter PEPT2 and efflux transporters that can be inhibited by probenecid .

Subcellular Localization

Given its mode of action, it is likely that L-Cefadroxil localizes to the bacterial cell wall where it binds to PBPs

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGTKLJZSQCCD-FIXISWKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162806 | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144790-28-3 | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144790283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFADROXIL ANHYDROUS, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N128E9PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)

![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)

![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)